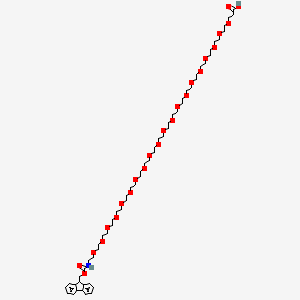

Fmoc-N-amido-PEG20-acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-N-amido-PEG20-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

The synthesis of Fmoc-N-amido-PEG20-acid involves Fmoc solid-phase peptide synthesis (SPPS) . This process includes deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis

Fmoc-N-amido-PEG20-acid has a molecular weight of 1192.4 g/mol and a molecular formula of C58H97NO24 . It contains an Fmoc-protected amine and a terminal carboxylic acid .Chemical Reactions Analysis

The Fmoc group in Fmoc-N-amido-PEG20-acid can be deprotected under basic conditions to obtain the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

Fmoc-N-amido-PEG20-acid is a PEG derivative with a hydrophilic PEG spacer that increases solubility in aqueous media . It has a molecular weight of 1192.4 g/mol and a molecular formula of C58H97NO24 .科学的研究の応用

Acid-labile Handles for Solid-phase Synthesis

Fmoc chemistry, a cornerstone in peptide synthesis, employs acid-labile handles for the efficient assembly of peptide chains. The modification with Fmoc-N-amido-PEG20-acid facilitates the synthesis of peptide N-alkylamides, offering a controlled approach to modify peptide terminals for therapeutic and bioengineering applications. This methodology supports the synthesis of complex peptide structures with high purity and yield, evidencing its utility in producing biologically active peptides and proteins (Songster, Vagner, & Bárány, 2004).

Enhancing Peptide Stability and Functionality

The incorporation of Fmoc-N-amido-PEG20-acid into peptides enhances their stability and functionality, as demonstrated in the synthesis of antimicrobial peptides like indolicidin. This approach provides a robust framework for the preparation of peptides with improved bioactivity and stability, leveraging solid-phase synthesis techniques to achieve high yields and purity (van Abel et al., 2009).

Nanoparticle Conjugation for Biomedical Applications

Fmoc-N-amido-PEG20-acid serves as a versatile linker in the conjugation of peptides to nanoparticles, enabling the synthesis of functionalized gold nanoparticles. This application demonstrates the compound's capacity to facilitate the attachment of biomolecules to inorganic substrates, paving the way for the development of nanomaterials with specific biological functions (Sung et al., 2004).

Advanced Materials and Drug Delivery Systems

The utility of Fmoc-N-amido-PEG20-acid extends to the development of novel materials and drug delivery systems. Its incorporation into polymers and peptides contributes to the creation of self-assembling materials with potential applications in biomedicine, including the formulation of nanocarriers for targeted drug delivery. These applications illustrate the compound's role in advancing drug delivery technologies and fabricating materials with tailored biological interactions (Zhang et al., 2015).

将来の方向性

While specific future directions for Fmoc-N-amido-PEG20-acid were not found in the search results, it’s worth noting that PEG linkers like Fmoc-N-amido-PEG20-acid are widely used in drug delivery and biomedical research . Their ability to increase solubility in aqueous media and to undergo further conjugations makes them valuable tools in these fields .

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H97NO24/c60-57(61)9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-59-58(62)83-51-56-54-7-3-1-5-52(54)53-6-2-4-8-55(53)56/h1-8,56H,9-51H2,(H,59,62)(H,60,61) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKBHNBKAGGRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H97NO24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-amido-PEG20-acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1449057.png)

![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)

![5-Bromo-3-iodo-imidazo[1,2-a]pyridine](/img/structure/B1449065.png)

![1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride](/img/structure/B1449068.png)

![Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride](/img/structure/B1449074.png)

![(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1449075.png)